
1-Ethyl-4-isobutylbenzene
Overview
Description
1-Ethyl-4-isobutylbenzene (CAS: 100319-40-2) is an alkyl-substituted aromatic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol . Its IUPAC name is 1-ethyl-4-(2-methylpropyl)benzene, and it features an ethyl group at the para position relative to an isobutyl (2-methylpropyl) substituent on the benzene ring. This compound is structurally related to ibuprofen, where it is identified as Impurity B2 in pharmaceutical manufacturing processes .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosbretabulin is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form fosbretabulin . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of fosbretabulin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stability of the compound and to prevent degradation during production .
Chemical Reactions Analysis
Types of Reactions
Fosbretabulin undergoes several types of chemical reactions, including:
Dephosphorylation: In vivo, fosbretabulin is dephosphorylated to its active metabolite, combretastatin A-4.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: Fosbretabulin can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its biological activity.
Common Reagents and Conditions
Dephosphorylation: Enzymatic dephosphorylation occurs in vivo, converting fosbretabulin to combretastatin A-4.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
Combretastatin A-4: The primary active metabolite formed from the dephosphorylation of fosbretabulin.
Oxidized and Reduced Derivatives: These products result from oxidation and reduction reactions, respectively.
Scientific Research Applications
Pharmaceutical Applications
1-Ethyl-4-isobutylbenzene is primarily utilized as a pharmaceutical secondary standard and a certified reference material (CRM) . These materials are crucial for ensuring the quality and consistency of pharmaceutical products by providing benchmarks for comparison during drug testing and development .
Key Uses:
- Quality Control : It serves as a reference for analytical methods in pharmaceutical testing, ensuring accurate identification and quantification of active ingredients and impurities .
- Drug Development : Due to its structural similarity to Ibuprofen, it has potential applications in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Research into its properties may contribute to understanding the structure-activity relationship of related compounds, aiding in the creation of therapeutics with improved efficacy or reduced side effects .
Chemical Research
The compound’s versatility extends to various fields of chemical research:
- Synthetic Organic Chemistry : It can be synthesized through multiple methods, making it accessible for researchers looking to modify its structure for specific applications .
- Biological Activity Studies : Although specific biological activity data for this compound is limited, its structural analogs have been studied for various pharmacological effects. The exploration of its biological activities could reveal potential therapeutic uses.
Analytical Chemistry
In analytical chemistry, this compound is employed as an impurity reference material in the analysis of complex mixtures:
Mechanism of Action
Fosbretabulin exerts its effects by targeting and binding to tubulin dimers, preventing microtubule polymerization . This action results in mitotic arrest and apoptosis in endothelial cells, leading to the collapse of tumor blood vessels and disruption of blood flow to the tumor . The molecular targets involved include tubulin and the pathways associated with microtubule dynamics .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of 1-ethyl-4-isobutylbenzene are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with structurally related alkylbenzenes:
Key Observations:
Steric Hindrance : The isobutyl group in this compound creates significant steric bulk compared to linear alkyl chains (e.g., propyl in 1-ethyl-4-propylbenzene). This hindrance affects reaction selectivity, as seen in benzylic C–H arylation , where the ethyl group reacts preferentially over the isobutyl group due to accessibility .
Electronic Effects : Unlike electron-withdrawing substituents (e.g., nitro or sulfonyl groups in ), the alkyl groups in this compound are electron-donating, directing electrophilic substitution to specific positions on the aromatic ring.
Biological Relevance: While this compound itself lacks notable bioactivity, analogs with functional groups like azides () or halogens () exhibit diverse medicinal chemistry applications.
Biological Activity
1-Ethyl-4-isobutylbenzene (CAS No. 100319-40-2) is an organic compound classified as an aromatic hydrocarbon. Its molecular formula is , and it has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological assessments, and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 162.27 g/mol |
Log P (octanol-water partition coefficient) | 4.16 |
Solubility | 0.00644 mg/ml |
Boiling Point | Not specified |
Structure | Chemical Structure |
Pharmacological Properties
This compound has been studied for its interactions with various biological systems. Notably, it is a substrate for certain cytochrome P450 enzymes, particularly CYP2D6, which suggests potential implications in drug metabolism and pharmacokinetics .
Key Findings:
- CYP Inhibition: It acts as an inhibitor of CYP2D6, which is crucial for the metabolism of many drugs. This interaction could lead to altered drug levels in patients taking medications metabolized by this enzyme .
- Blood-Brain Barrier Permeability: The compound is predicted to be permeant to the blood-brain barrier, indicating potential central nervous system effects .
Toxicological Assessments
Toxicity studies utilizing quantitative structure-activity relationship (QSAR) models have been employed to predict the toxicological hazards associated with this compound. These models suggest that while the compound exhibits moderate toxicity, its specific effects can vary significantly based on exposure levels and biological context .
Toxicity Metrics:
- Bioavailability Score: The bioavailability score is approximately 0.55, indicating moderate absorption potential .
- Acute Aquatic Toxicity: QSAR modeling has been used to estimate acute toxicity values (LC50) for aquatic organisms, suggesting that the compound may pose risks to aquatic ecosystems if released into water bodies .
Study on CYP2D6 Inhibition
A study investigated the effects of various aromatic hydrocarbons, including this compound, on CYP2D6 activity in human liver microsomes. The findings indicated that this compound significantly inhibited CYP2D6-mediated metabolism of substrates such as dextromethorphan, leading to increased plasma concentrations of these drugs when co-administered .
Environmental Impact Assessment
Research assessing the environmental impact of aromatic hydrocarbons highlighted the biodegradation pathways of compounds similar to this compound. It was found that certain microbial strains could metabolize these compounds effectively, suggesting potential bioremediation applications in contaminated environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-4-isobutylbenzene, and how can regioisomer formation be minimized?
this compound is typically synthesized via Friedel-Crafts alkylation or catalytic alkylation of benzene derivatives. Key considerations include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution, but optimize stoichiometry to avoid over-alkylation .
- Temperature control : Maintain 40–60°C to balance reaction rate and selectivity .
- Regioisomer mitigation : Employ directing groups or sterically hindered substrates to favor para-substitution. Monitor by HPLC or GC-MS to quantify purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. isobutyl groups) via chemical shifts and splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺ at m/z 162) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods and closed systems to prevent inhalation or skin contact .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) .
- Waste disposal : Segregate organic waste and comply with hazardous material regulations .
Advanced Research Questions
Q. How can this compound be quantified as an impurity in ibuprofen formulations?
- Sample preparation : Extract using acetonitrile:water (70:30) with sonication .
- Chromatographic conditions : Use a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) for baseline separation from ibuprofen and related impurities .
- Validation : Establish linearity (R² > 0.999), LOD (0.01 µg/mL), and LOQ (0.03 µg/mL) per ICH guidelines .
Q. What computational methods predict the physicochemical properties of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) .
- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets to predict logP, boiling point, and solubility .
- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes to assess stability .
Q. How does this compound degrade under oxidative or thermal stress?
- Thermogravimetric Analysis (TGA) : Degradation onset occurs at ~200°C; kinetic parameters (Ea) derived via Flynn-Wall-Ozawa method .
- Oxidative stability : Expose to H₂O₂/UV and monitor by FTIR for carbonyl formation (C=O stretch at 1700 cm⁻¹) .
- Degradation products : Identify via LC-QTOF-MS and compare with fragmentation libraries .
Q. What experimental designs are suitable for studying interactions between this compound and biomolecules?
- Spectroscopic titration : Use fluorescence quenching to measure binding constants with serum albumin .
- Molecular docking : Predict binding modes with cytochrome P450 enzymes using AutoDock Vina .
- In vitro assays : Assess cytotoxicity in HepG2 cells via MTT assay, controlling for solvent interference .
Q. How should researchers formulate hypotheses and variables for studies on this compound?
- Independent variables : Reaction temperature, catalyst concentration, or solvent polarity .
- Dependent variables : Yield, purity, or thermodynamic stability .
- Hypothesis example : "Increasing AlCl₃ concentration above 1.2 mol% will reduce regioisomer formation by 20%." Validate via ANOVA and post-hoc tests .
Q. Methodological Guidance
- Data contradiction resolution : Replicate experiments under controlled conditions and apply statistical outlier tests (e.g., Grubbs’ test) .
- Literature review strategies : Use semantic search tools (e.g., SciFinder) with filters for "alkylbenzene derivatives" to avoid irrelevant compounds like 1-Allyloxy-2-methoxybenzene .
- Research question framing : Align with IB criteria by specifying variables, organisms (if applicable), and chemical systems (e.g., "How does pH affect the photostability of this compound in aqueous solutions?") .
Properties
IUPAC Name |
1-ethyl-4-(2-methylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHWAAZOTFVMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341920 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100319-40-2 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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